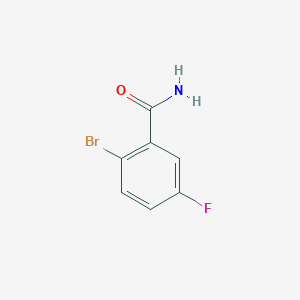

2-Bromo-5-fluorobenzamide

Beschreibung

Significance of Halogenated Benzamide (B126) Scaffolds in Modern Chemical Research

Halogenated benzamide scaffolds are privileged structures in medicinal chemistry and materials science. The amide group can participate in hydrogen bonding, a key interaction for molecular recognition in biological systems. The aromatic ring provides a rigid framework that can be functionalized with various substituents to modulate properties such as solubility, lipophilicity, and metabolic stability. The incorporation of halogens further enhances the utility of these scaffolds by influencing electronic properties and providing sites for further chemical transformations. For instance, halogenated phenazine (B1670421) analogues have shown potent antibacterial activities. nih.gov

The versatility of the benzamide structure is further highlighted by its presence in a wide array of biologically active compounds. ontosight.ai The ability to fine-tune the properties of these molecules through halogenation makes them attractive candidates for drug discovery programs and the development of novel materials.

Overview of Fluorine and Bromine Incorporation in Organic Synthesis and Medicinal Chemistry

The introduction of fluorine and bromine atoms into organic molecules is a well-established strategy in medicinal chemistry to enhance the efficacy and pharmacokinetic properties of drug candidates. mdpi.comnih.gov

Fluorine's Role: Fluorine is the most electronegative element and its small size allows it to often replace a hydrogen atom without significant steric hindrance. acs.orgtandfonline.com This substitution can lead to:

Enhanced Metabolic Stability: The carbon-fluorine bond is very strong, which can block metabolic pathways and increase the drug's half-life. nih.govacs.org

Increased Binding Affinity: Fluorine can engage in favorable interactions with biological targets, leading to enhanced potency. tandfonline.comacs.org

Modulation of Physicochemical Properties: The introduction of fluorine can alter a molecule's lipophilicity and pKa, which can improve its absorption, distribution, and membrane permeability. mdpi.comacs.org

Bromine's Role: Bromine, another halogen, also plays a crucial role in the development of pharmaceuticals. tethyschemical.com Its incorporation can lead to:

Versatile Synthetic Handles: The carbon-bromine bond is readily functionalized through various cross-coupling reactions, allowing for the construction of complex molecular architectures. ossila.com

Antimicrobial and Anticancer Activity: Bromine-containing compounds have shown significant potential as antimicrobial and anticancer agents. tethyschemical.comazom.com

Catalytic Applications: Brominated compounds can act as catalysts in various chemical reactions, increasing reaction rates and efficiency. bsef.com

The presence of both fluorine and bromine in 2-Bromo-5-fluorobenzamide provides a unique combination of properties, making it a valuable intermediate in the synthesis of novel compounds with potential therapeutic applications. lookchem.com

Academic Research Trajectory and Importance of this compound and its Analogues

This compound serves as a key intermediate in the synthesis of a variety of more complex molecules. lookchem.com Its utility is demonstrated in the preparation of compounds with potential applications in medicinal chemistry and materials science. For example, its derivatives have been investigated for their potential as anticancer agents.

The reactivity of the bromine and fluorine substituents allows for selective chemical modifications. The bromine atom can participate in palladium-catalyzed cross-coupling reactions, while the fluorine atom can be involved in nucleophilic aromatic substitution reactions. ossila.com This differential reactivity enables the synthesis of a diverse range of analogues.

Research has also focused on the synthesis and characterization of various analogues of this compound. For instance, N-substituted derivatives have been synthesized and studied for their structural and potential biological properties. researchgate.netsynquestlabs.comvulcanchem.com The synthesis of related compounds, such as 2-bromo-5-fluorobenzaldehyde (B45324), which can be a precursor to this compound, has also been a subject of investigation. chemicalbook.comnih.gov The development of efficient synthetic routes to these halogenated benzamides and their precursors is an active area of research. chemicalbook.comgoogle.comgoogle.com

The table below provides a summary of the key properties of this compound:

| Property | Value |

| Molecular Formula | C7H5BrFNO |

| Molecular Weight | 218.02 g/mol lookchem.com |

| CAS Number | 1006-34-4 lookchem.com |

| Synonyms | Benzamide, 2-bromo-5-fluoro- lookchem.com |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

2-bromo-5-fluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFNO/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCKACIBALIJPNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C(=O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20380952 | |

| Record name | 2-bromo-5-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20380952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1006-34-4 | |

| Record name | 2-bromo-5-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20380952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Bromo 5 Fluorobenzamide

Amide Bond Formation Routes

The final step in the synthesis of 2-bromo-5-fluorobenzamide is often the formation of the primary amide from its corresponding carboxylic acid, 2-bromo-5-fluorobenzoic acid. This transformation can be accomplished through several reliable protocols.

Directly reacting a carboxylic acid with ammonia (B1221849) is generally inefficient due to the formation of a stable ammonium (B1175870) carboxylate salt. To facilitate amide bond formation, coupling agents are widely used. These reagents activate the carboxylic acid by converting the hydroxyl group into a better leaving group.

Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). chemistrysteps.com The reaction proceeds by forming a highly reactive O-acylisourea intermediate, which is then readily attacked by ammonia or an ammonia source to form the amide. To improve yields and suppress side reactions, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often included. Other modern coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are also highly effective, particularly for challenging substrates. fishersci.co.uknih.gov

| Coupling Agent | Additive(s) | Byproduct | Key Features |

|---|---|---|---|

| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | HOBt, DMAP | Water-soluble urea | Mild conditions, easy byproduct removal. chemistrysteps.comnih.gov |

| DCC (N,N'-Dicyclohexylcarbodiimide) | HOBt, DMAP | Insoluble dicyclohexylurea (DCU) | High yield, but byproduct removal requires filtration. chemistrysteps.com |

| HATU | DIPEA, TEA | Tetramethylurea | Fast reaction rates, high efficiency for difficult couplings. fishersci.co.uknih.gov |

An alternative and highly reliable two-step method involves converting the carboxylic acid into a more reactive derivative, most commonly an acid chloride. 2-Bromo-5-fluorobenzoic acid can be treated with reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form 2-bromo-5-fluorobenzoyl chloride. fishersci.co.uk

This acyl chloride is a highly electrophilic species that reacts rapidly and exothermically with ammonia or an aqueous ammonia solution to produce this compound. hud.ac.ukchemguide.co.uk This method, a variation of the Schotten-Baumann reaction, is often high-yielding and straightforward, making it suitable for large-scale synthesis. The main drawback is the need to handle corrosive reagents and the HCl byproduct, which is typically neutralized by using excess ammonia or adding another base.

Multi-Step Synthetic Pathways to this compound and its Structural Isomers

The complete synthesis of this compound from simple starting materials requires a strategic sequence of reactions to install the substituents in the correct positions. A common and effective strategy for introducing a bromine atom ortho to a directing group on a benzene (B151609) ring is the Sandmeyer reaction. wikipedia.orgorganic-chemistry.org

A plausible synthetic route to this compound can begin with 3-fluoroaniline.

Diazotization and Bromination (Sandmeyer Reaction): 3-Fluoroaniline is treated with sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid like hydrobromic acid (HBr) at low temperatures (0-5 °C) to form an aryl diazonium salt. This intermediate is then reacted with a copper(I) bromide (CuBr) catalyst. wikipedia.orgnih.gov The diazonium group is replaced by a bromine atom, yielding 1-bromo-3-fluorobenzene. This reaction precisely places the bromine atom ortho to the position of the original amino group.

Ortho-Lithiation and Carboxylation: The next step is to introduce the carboxyl group. 1-Bromo-3-fluorobenzene can undergo directed ortho-metalation. Treatment with a strong base like n-butyllithium (n-BuLi) at low temperature leads to selective deprotonation at the C2 position, which is activated by both the bromo and fluoro substituents. The resulting aryllithium species is then quenched with carbon dioxide (CO₂), followed by an acidic workup, to produce 2-bromo-5-fluorobenzoic acid.

Amidation: Finally, the synthesized 2-bromo-5-fluorobenzoic acid is converted to the target compound, this compound, using one of the amidation methods described in section 2.2, such as conversion to the acid chloride followed by reaction with ammonia. fishersci.co.ukhud.ac.uk

The synthesis of a structural isomer, such as 3-bromo-5-fluorobenzamide, would require a different strategic approach. Starting with 3,5-difluoroaniline, a Sandmeyer reaction with NaNO₂ and CuBr/HBr would yield 1-bromo-3,5-difluorobenzene. google.com Subsequent nucleophilic aromatic substitution of one fluorine atom, followed by carboxylation and amidation, could potentially lead to the desired isomer, though controlling the regioselectivity of the substitution step would be a key challenge.

This highlights how the choice of starting material and the sequence of reactions, particularly powerful regioselective transformations like the Sandmeyer reaction, are fundamental to the successful synthesis of specific structural isomers of substituted benzamides.

Routes via Halogenated Benzaldehydes

A primary route to this compound involves the use of 2-bromo-5-fluorobenzaldehyde (B45324) as a key intermediate. The synthesis of this aldehyde can be achieved through the oxidation of 2-bromo-5-fluorobenzyl alcohol. In a typical procedure, the alcohol is treated with an oxidizing agent like manganese dioxide in a solvent such as dichloromethane (B109758) at room temperature to yield 2-bromo-5-fluorobenzaldehyde chemicalbook.com. An alternative approach involves the selective ortho-bromination of a corresponding benzaldoxime (B1666162) derivative nih.govresearchgate.net.

Once the aldehyde is obtained, it must be converted to the benzamide (B126). This is a two-step process involving oxidation of the aldehyde to the corresponding carboxylic acid, 2-bromo-5-fluorobenzoic acid, followed by amidation. The amidation can be accomplished by first converting the carboxylic acid to a more reactive derivative, such as an acyl chloride, and then reacting it with ammonia.

| Starting Material | Reagent(s) | Intermediate/Product | Reference |

| 2-Bromo-5-fluorobenzyl alcohol | Manganese Dioxide (MnO₂) | 2-Bromo-5-fluorobenzaldehyde | chemicalbook.com |

| 3-Fluorobenzaldoxime | Brominating Agent | 2-Bromo-5-fluorobenzaldehyde | nih.govresearchgate.net |

| 2-Bromo-5-fluorobenzaldehyde | 1. Oxidizing Agent2. Activating Agent + NH₃ | This compound | - |

Synthesis through Halogenated Benzonitriles

The use of 2-bromo-5-fluorobenzonitrile (B41413) presents a more direct pathway to the target amide. This dihalogenated benzonitrile (B105546) serves as a valuable precursor in the synthesis of various compounds, including those for organic light-emitting diodes (OLEDs) ossila.com. The conversion of the nitrile group (-CN) to a primary amide group (-CONH₂) is typically achieved through partial hydrolysis. This reaction can be carried out under either acidic or basic conditions, with careful control of reaction parameters to prevent complete hydrolysis to the carboxylic acid. The presence of both bromine and fluorine on the aromatic ring allows for selective reactions at different positions, making 2-bromo-5-fluorobenzonitrile a versatile building block ossila.com.

Approaches utilizing Halogenated Benzoic Acids

Perhaps the most direct and common approach involves the amidation of 2-bromo-5-fluorobenzoic acid. The precursor acid itself can be synthesized via bromination of 2-fluorobenzoic acid using reagents like N-bromosuccinimide (NBS) guidechem.com.

The conversion of the carboxylic acid to the amide involves an activation step, commonly by forming an acyl chloride using reagents like thionyl chloride or oxalyl chloride. The resulting 2-bromo-5-fluorobenzoyl chloride is then reacted with aqueous or gaseous ammonia to furnish this compound. This classical approach is widely used due to its reliability and the commercial availability of the necessary precursors.

| Precursor | Key Transformation | Reagents for Transformation | Reference |

| 2-Fluorobenzoic Acid | Bromination | N-Bromosuccinimide (NBS) | guidechem.com |

| 2-Bromo-5-fluorobenzoic Acid | Amidation | 1. Thionyl chloride2. Ammonia | - |

Reductive Transformations in Synthetic Sequences

Reductive steps are integral to synthetic sequences that build the required substitution pattern from different precursors. For instance, in the synthesis of the related compound 2-bromo-5-fluorobenzotrifluoride, a key step is the reduction of a nitro group google.com. A synthetic route begins with the nitration of m-fluorobenzotrifluoride to yield 5-fluoro-2-nitrobenzotrifluoride. This intermediate is then subjected to catalytic hydrogenation, using catalysts like Raney nickel or palladium on carbon (Pd/C), to reduce the nitro group to an amine, forming 5-fluoro-2-aminobenzotrifluoride google.com. This amine can then be converted to the target bromo-compound via a Sandmeyer reaction. A similar reductive strategy could be employed in the synthesis of this compound by starting with a suitably substituted nitroaromatic compound.

Catalytic Systems in this compound Synthesis

Catalysis, particularly using transition metals like palladium and copper, is crucial in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.

Palladium-Catalyzed Synthetic Strategies

Palladium catalysts are exceptionally versatile for cross-coupling reactions, and the carbon-bromine bond in precursors to this compound is well-suited for such transformations . For example, palladium-catalyzed reactions can be used to construct the core structure. A relevant example is the palladium-catalyzed cyanation of 5-bromo-2-fluorobenzaldehyde, where a zinc cyanide reagent and a tetrakis(triphenylphosphine)palladium(0) catalyst are used to convert the bromo-substituent into a nitrile ambeed.com. While this reaction modifies the bromine position, similar strategies could be employed, such as palladium-catalyzed carbonylation or amination of a dihalo-precursor, to construct the benzamide functionality. The development of practical, palladium-catalyzed methods for synthesizing aryl fluorides from arylboronic acids further highlights the power of this catalyst in halogenated compound synthesis nih.gov.

Copper-Mediated Reactions

Copper-mediated or -catalyzed reactions are also vital, particularly for halogenation and cross-coupling reactions researchgate.netnih.gov. A classic and highly relevant example is the Sandmeyer reaction, which is used to introduce a bromine atom onto an aromatic ring from a primary aromatic amine via a diazonium salt intermediate. In a synthesis pathway for the related 2-bromo-5-fluorobenzotrifluoride, the intermediate 5-fluoro-2-aminobenzotrifluoride is treated with hydrobromic acid and sodium nitrite to form the diazonium salt, which is then reacted with cuprous bromide (CuBr) to yield the final product google.com. This copper-mediated transformation is a reliable method for installing a bromine atom at a specific position on the aromatic ring and is a key strategy in the synthesis of halogenated aromatic compounds.

Optimization of Synthetic Yields and Purity Profiles

The primary method for converting a carboxylic acid like 2-bromo-5-fluorobenzoic acid to a primary amide involves its activation followed by reaction with an ammonia source. A common laboratory and industrial approach is the conversion of the carboxylic acid to an acyl chloride, which is a more reactive intermediate. This is often achieved using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 2-bromo-5-fluorobenzoyl chloride is then reacted with ammonia or an ammonia equivalent to form the desired benzamide.

Optimization of this two-step process involves several key parameters:

Activating Agent: The choice and stoichiometry of the activating agent (e.g., thionyl chloride) are critical. An excess may lead to side reactions and purification challenges, while an insufficient amount will result in incomplete conversion of the starting material.

Solvent: The reaction is typically carried out in an inert aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (B95107) (THF), which can dissolve the starting materials and does not react with the highly reactive acyl chloride intermediate.

Temperature: The initial activation step may be performed at room temperature or with gentle heating. The subsequent amidation is often conducted at lower temperatures (e.g., 0-5 °C) to control the exothermicity of the reaction and minimize the formation of impurities.

Ammonia Source: The introduction of anhydrous ammonia gas or the use of an aqueous or alcoholic solution of ammonia (e.g., ammonium hydroxide) will influence the reaction rate and the impurity profile.

Purification: After the reaction is complete, purification is essential to isolate the this compound. This typically involves quenching the reaction, separating the organic and aqueous layers, washing the organic layer to remove unreacted reagents and byproducts, and finally, isolating the product through crystallization or chromatography. The choice of crystallization solvent is a key parameter in optimizing the final purity of the compound.

Direct amidation methods, which avoid the isolation of the acyl chloride intermediate, are also an area of focus for process optimization. These methods often employ coupling agents or catalysts that facilitate the direct reaction between the carboxylic acid and the amine. Catalytic systems involving boronic acids or various metal catalysts (e.g., niobium oxides) have been developed for direct amidation reactions. While these methods are often considered "greener" as they reduce the number of synthetic steps and the use of hazardous reagents like thionyl chloride, their specific application and optimization for this compound synthesis are not detailed in available research. The optimization for such a direct process would involve screening different catalysts, solvents, temperatures, and reaction times to maximize yield and purity.

Without specific experimental data from optimization studies, a generalized representation of how reaction parameters can influence yield and purity is presented below. This table is illustrative and based on general principles of organic synthesis rather than specific research findings for this compound.

Table 1: Illustrative Parameters for Optimization of this compound Synthesis

| Parameter | Variation | Expected Impact on Yield | Expected Impact on Purity |

|---|---|---|---|

| Activating Agent | Thionyl Chloride vs. Oxalyl Chloride | High | High, but byproducts differ |

| Solvent | Dichloromethane vs. Toluene | Moderate to High | Dependent on workup |

| Temperature | 0 °C vs. Room Temperature | May be lower at 0°C | Generally higher at 0°C |

| Reaction Time | 2 hours vs. 12 hours | Increases with time to a plateau | May decrease with very long times |

Ultimately, achieving the optimal synthetic route requires a systematic experimental investigation where these parameters are varied to find the conditions that provide the best balance of high yield, high purity, cost-effectiveness, and safety.

Chemical Reactivity and Transformation Studies of 2 Bromo 5 Fluorobenzamide

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are a cornerstone of aromatic chemistry, and 2-Bromo-5-fluorobenzamide presents two potential sites for such transformations: the carbon atom bonded to the bromine and the carbon atom bonded to the fluorine.

Reactivity at the Bromine Center

The bromine atom at the 2-position of the benzamide (B126) ring is susceptible to replacement by various nucleophiles. smolecule.com This reactivity is fundamental to its role as a building block in organic synthesis. The carbon-bromine bond can be cleaved, and a new bond can be formed with nucleophiles, often facilitated by a catalyst. For instance, the bromine atom can be displaced by nitrogen nucleophiles, such as amines or the nitrogen atom of a thiazole (B1198619) ring, to form new C-N bonds. smolecule.comvulcanchem.com This type of reaction is crucial for constructing more complex molecules, including those with potential pharmaceutical applications.

Table 1: Examples of Nucleophilic Substitution at the Bromine Center

| Reactant | Nucleophile | Conditions | Product |

|---|---|---|---|

| This compound | Amines, Alcohols | Not specified | Amine or ether-linked products |

Nucleophilic Aromatic Substitution at the Fluorine Atom

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly when the aromatic ring is activated by electron-withdrawing groups. byjus.com In the case of this compound, both the bromo and the amide groups contribute to making the ring electron-poor, thereby facilitating nucleophilic attack. masterorganicchemistry.com Fluorine is an excellent leaving group in SNAr reactions, often showing greater reactivity than other halogens because the rate-determining step is the initial nucleophilic attack, which is accelerated by fluorine's high electronegativity. masterorganicchemistry.com

Research on ortho-fluorobenzamides demonstrates their utility in synthesizing heterocyclic structures like quinazolin-4-ones through a transition-metal-free SNAr reaction with amides, followed by cyclization. nih.gov While a specific study on this compound reported a disappointing 26% yield in one such transformation, the principle remains a valid pathway for functionalization. researchgate.net The distinct reactivity of the fluorine substituent allows for selective substitution, making it a valuable site for introducing molecular diversity. smolecule.com

Table 2: SNAr Reactions Involving Fluorobenzamides

| Reactant | Reagent | Conditions | Product Type |

|---|

Electrophilic and Radical Reactivity

Functionalization via the Amide Group

The amide group (–CONH₂) is a versatile functional handle present in a significant portion of marketed pharmaceuticals and is a frequent target for chemical modification. acs.orgacs.org The nitrogen and oxygen atoms of the amide can act as coordination sites for metals, and the N-H bonds can be substituted. acs.org For example, 2-fluorobenzamide (B1203369) can react with 2-amino smolecule.comresearchgate.nettriazines to yield N-( smolecule.comresearchgate.nettriazin-2-yl) amides, demonstrating a selective reaction at the amide nitrogen. mdpi.com Furthermore, related substituted aminobenzamides can undergo one-pot coupling reactions with aldehydes to form complex heterocyclic systems like quinazolin-4(3H)-ones, a reaction that involves the transformation of the amide moiety. semanticscholar.orgbeilstein-journals.org

Table 3: Representative Amide Functionalization Reaction

| Reactant | Reagent | Product |

|---|

Radical-Mediated Transformations

Radical chemistry offers powerful methods for C-H bond functionalization. In reactions involving N-fluoro-substituted carboxamides, a nitrogen-centered radical can be generated. researchgate.net This highly reactive intermediate can then undergo a 1,5-hydrogen atom transfer (HAT), abstracting a hydrogen atom from a C-H bond within the same molecule to form a more stable carbon-centered radical. researchgate.net This radical relay strategy enables the functionalization of otherwise unactivated C(sp³)–H bonds. researchgate.netresearchgate.net For instance, this approach has been used for the trifluoromethylation and cyanation of remote C(sp³)–H bonds under mild, copper-catalyzed conditions. researchgate.netresearchgate.net The generation of a benzylic radical via a HAT process is a key step in these synthetic strategies. researchgate.net

Table 4: Radical-Mediated Functionalization of N-Fluoro-Substituted Amides

| Reaction Type | Key Steps | Catalyst | Outcome |

|---|---|---|---|

| Trifluoromethylation | N-radical generation, 1,5-HAT, CF₃ transfer | Cu(OTf)₂ | δ-Trifluoromethylated carboxamides researchgate.net |

Cycloaddition Reactions and Related Mechanistic Investigations

Cycloaddition reactions are powerful tools for constructing cyclic molecules. While direct cycloaddition examples involving this compound are not prominently documented, related compounds demonstrate the potential for such transformations. A notable example is the formal [4+2] cycloaddition reaction of N-fluorobenzamides with maleic anhydride (B1165640). researchgate.net This process is initiated by the generation of a nitrogen-centered radical, followed by a 1,5-hydrogen atom transfer and subsequent intramolecular steps to form an isobenzofuran-1-amine intermediate. researchgate.net This intermediate then acts as the diene in a [4+2] cycloaddition with maleic anhydride to produce fluorescent aminonaphthalic anhydrides. researchgate.net

Separately, the 1,3-dipolar cycloaddition between azides and strained cyclooctynes is a well-established "click chemistry" reaction used in bioconjugation and molecular imaging. nih.gov While not directly involving the benzamide structure as a participant in the cycloaddition, derivatives of related compounds are used to create functionalized cyclooctynes for these rapid ligation reactions. nih.gov

Mechanistic investigations into the synthesis of quinazolin-4(3H)-one derivatives from 2-amino-5-fluorobenzamide (B107079) and various aldehydes under mechanochemical conditions reveal an efficient cyclization pathway. semanticscholar.orgbeilstein-journals.org This transformation, while technically a condensation-cyclization, underscores the utility of the substituted benzamide scaffold in forming new ring systems. semanticscholar.org

Table 5: Compounds Mentioned in this Article

| Compound Name |

|---|

| This compound |

| 2-Fluoro-5-bromobenzamide |

| N-(4-(dimethylamino)-1,3,5-triazin-2-yl)-2-fluorobenzamide |

| Quinazolin-4-one |

| Maleic anhydride |

| Aminonaphthalic anhydride |

| Isobenzofuran-1-amine |

| Cyclooctyne |

Oxidation and Reduction Pathways of the Benzamide Scaffold

The benzamide scaffold, characterized by an aromatic ring attached to an amide functional group, can undergo both oxidation and reduction reactions, although the specific conditions and resulting products are highly dependent on the reagents used and the presence of other substituents on the benzene (B151609) ring. For this compound, while specific literature on its oxidation and reduction is scarce, the reactivity can be inferred from studies on related halogenated benzamides and general principles of organic chemistry.

Oxidation:

The amide functional group itself is generally resistant to oxidation under mild conditions. However, the aromatic ring can be susceptible to oxidation, especially with strong oxidizing agents. More commonly, transformations of the amide group under oxidative conditions lead to other nitrogen-containing functional groups. For instance, the Hofmann rearrangement, which involves treatment with bromine in a basic solution, converts a primary amide to a primary amine with one less carbon atom.

While direct oxidation of the this compound scaffold is not widely reported, related compounds like 5-bromo-2-fluorobenzamide (B1273048) can undergo oxidation. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄), can potentially oxidize the benzamide to the corresponding benzoic acid, in this case, 2-bromo-5-fluorobenzoic acid. This reaction typically involves the cleavage of the amide C-N bond under harsh conditions.

Reduction:

The reduction of benzamides can target either the carbonyl group of the amide or the aromatic ring. The amide group is less reactive towards reduction than ketones or aldehydes. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required to reduce the amide to an amine. In the case of this compound, this would yield (2-bromo-5-fluorophenyl)methanamine.

Another potential reduction pathway is hydrodehalogenation, which involves the removal of a halogen atom and its replacement with a hydrogen atom. The reactivity of the carbon-halogen bond to reduction is generally in the order of C-I > C-Br > C-Cl > C-F. acs.org Therefore, the C-Br bond in this compound is more susceptible to reduction than the C-F bond. This selective reduction can be achieved using various catalytic systems, such as palladium on carbon (Pd/C) with a hydrogen source, or with certain metal hydrides. This would result in the formation of 5-fluorobenzamide. Complete hydrodehalogenation would lead to benzamide.

| Transformation | Reagent(s) | Potential Product(s) |

| Oxidation | Potassium permanganate (KMnO₄) | 2-Bromo-5-fluorobenzoic acid |

| Reduction (Amide) | Lithium aluminum hydride (LiAlH₄) | (2-Bromo-5-fluorophenyl)methanamine |

| Reduction (Hydrodebromination) | Pd/C, H₂ | 5-Fluorobenzamide |

Comparative Reactivity with Related Halogenated Benzamides

The reactivity of this compound is influenced by the electronic effects and positions of the bromine and fluorine substituents on the aromatic ring. A comparison with other halogenated benzamides reveals how these factors dictate the compound's chemical behavior.

The nature of the halogen atom is a primary determinant of reactivity in reactions involving the carbon-halogen bond, such as nucleophilic aromatic substitution and cross-coupling reactions. The bond strength of carbon-halogen bonds decreases down the group (C-F > C-Cl > C-Br > C-I). Consequently, the bromine atom in this compound is a better leaving group than the fluorine atom. This differential reactivity allows for selective transformations. For instance, in palladium-catalyzed cross-coupling reactions like the Suzuki or Heck reaction, the C-Br bond will react preferentially over the C-F bond.

Compared to its isomer, 5-bromo-2-fluorobenzamide, the positions of the halogens relative to the amide group alter the electronic distribution and steric hindrance, which can affect reaction rates and regioselectivity. For example, in nucleophilic aromatic substitution reactions, the activating effect of the electron-withdrawing amide group is directed towards the ortho and para positions. In this compound, the fluorine is meta to the amide, while the bromine is ortho. In 5-bromo-2-fluorobenzamide, both halogens are in positions activated by the amide group (ortho and para respectively, relative to a directing nitro group if one were present, illustrating the principle).

The reactivity can also be compared to benzamides with other halogen combinations. For example, 2-chloro-5-fluorobenzamide (B1362230) would be expected to be less reactive in cross-coupling reactions at the 2-position than this compound due to the stronger C-Cl bond. Conversely, a hypothetical 2-iodo-5-fluorobenzamide would be more reactive.

Studies on related compounds, such as 2-amino-5-fluorobenzamide and 2-amino-5-chlorobenzamide, show that they can undergo cyclization reactions with aldehydes to form quinazolin-4(3H)-one derivatives. beilstein-journals.org This indicates that the amide functionality and the halogen at the 5-position are compatible with such transformations, suggesting that this compound could potentially undergo similar reactions, with the reactivity likely being comparable to the chloro-analogue in this context, as the C-Br bond is not directly involved.

| Compound | Relative Reactivity of C-X Bond (X=Halogen) | Notes |

| This compound | C-Br > C-F | The C-Br bond is significantly more reactive in cross-coupling and certain nucleophilic substitution reactions. |

| 2-Chloro-5-fluorobenzamide | C-Cl > C-F | Expected to be less reactive at the 2-position compared to the bromo-analogue due to a stronger C-Cl bond. |

| 5-Bromo-2-fluorobenzamide | C-Br > C-F | Isomeric position of halogens affects electronic properties and steric access to reaction sites. |

| 2,5-Dibromobenzamide | C-Br (ortho) vs C-Br (para) | Reactivity at each position would be influenced by steric hindrance and electronic effects from the amide group. |

Advanced Spectroscopic Characterization of 2 Bromo 5 Fluorobenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms. For 2-Bromo-5-fluorobenzamide, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional techniques, offers a complete picture of its molecular framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy of this compound reveals characteristic signals for the aromatic and amide protons. In a typical spectrum recorded in DMSO-d6, the amide protons (NH₂) appear as distinct signals. For instance, in a related compound, 5-bromo-2-fluorobenzamide (B1273048), the amide protons were observed, along with aromatic protons which show complex splitting patterns due to coupling with each other and with the fluorine atom. rsc.org The chemical shifts and coupling constants (J-values) of the aromatic protons provide crucial information about their relative positions on the benzene (B151609) ring.

Table 1: ¹H NMR Data for a Related Compound, 5-Bromo-2-fluorobenzamide, in DMSO-d6 This table is based on data for a structurally similar compound and serves as an illustrative example of the expected spectral features for this compound.

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Amide (NH) | 7.84 | s | |

| Aromatic (CH) | 7.77-7.76 | m | |

| Aromatic (CH) | 7.71-7.69 | m | |

| Amide (NH) | 7.30-7.27 | t | J = 8.0, 4.0 |

Data sourced from The Royal Society of Chemistry. rsc.org

Carbon Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The spectrum of this compound is expected to show distinct signals for each of the seven carbon atoms. The carbonyl carbon of the amide group typically appears at a downfield chemical shift. The aromatic carbons exhibit signals in the characteristic aromatic region, with their precise chemical shifts influenced by the bromine and fluorine substituents. The carbon atom directly bonded to the fluorine atom will show a characteristic large coupling constant (¹JC-F).

Table 2: ¹³C NMR Data for a Related Compound, 5-Bromo-2-fluorobenzamide, in DMSO-d6 This table is based on data for a structurally similar compound and serves as an illustrative example of the expected spectral features for this compound.

| Carbon | Chemical Shift (δ, ppm) | Coupling Constant (JC-F, Hz) |

| C=O | 163.9 | |

| C-F | 158.4 | 142.0 |

| C-Br | 116.1 | 2.0 |

| Aromatic CH | 135.0 | 5.0 |

| Aromatic CH | 132.4 | 2.0 |

| Aromatic CH | 126.2 | 9.0 |

| Aromatic C | 118.8 | 14.0 |

Data sourced from The Royal Society of Chemistry. rsc.org

Fluorine Nuclear Magnetic Resonance (¹⁹F NMR) Applications

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique that provides specific information about the fluorine atom in this compound. The chemical shift of the fluorine signal is indicative of its electronic environment. For 5-bromo-2-fluorobenzamide in DMSO-d6, the ¹⁹F NMR spectrum shows a signal at approximately -115.72 ppm. rsc.org This technique is particularly useful for confirming the presence and substitution pattern of fluorine in the molecule.

Two-Dimensional NMR Techniques for Structural Elucidation

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for unambiguously assigning the proton and carbon signals. A COSY spectrum would show correlations between coupled protons, helping to establish the connectivity of the aromatic protons. An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon signal based on the known proton assignments. These techniques are crucial for confirming the precise substitution pattern of the aromatic ring. uva.nlmdpi.com

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a fingerprint of the functional groups present. In the case of this compound, characteristic vibrational bands are expected for the amide group and the substituted benzene ring.

Key expected vibrational frequencies include:

N-H stretching: The amide N-H stretching vibrations typically appear in the region of 3400-3200 cm⁻¹.

C=O stretching: A strong absorption band corresponding to the carbonyl (C=O) stretch of the amide is expected around 1680-1630 cm⁻¹.

Aromatic C-H stretching: These vibrations are usually observed above 3000 cm⁻¹.

C-F and C-Br stretching: The carbon-fluorine and carbon-bromine stretching vibrations will appear at lower frequencies in the fingerprint region of the spectrum.

Theoretical calculations using methods like Density Functional Theory (DFT) can be employed to predict the vibrational frequencies and aid in the assignment of the experimental IR and Raman bands. acs.orgnih.gov

Table 3: Illustrative IR and Raman Vibrational Frequencies for a Substituted Benzamide (B126) This table provides a general representation of expected vibrational modes and is not specific to this compound.

| Vibrational Mode | Typical IR Frequency Range (cm⁻¹) | Typical Raman Intensity |

| N-H Stretch | 3400 - 3200 | Weak to Medium |

| Aromatic C-H Stretch | 3100 - 3000 | Medium to Strong |

| C=O Stretch | 1680 - 1630 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium to Strong |

| C-N Stretch | 1400 - 1200 | Medium |

| C-F Stretch | 1250 - 1000 | Strong |

| C-Br Stretch | 700 - 500 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular weight. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak will appear as a characteristic doublet (M and M+2) with approximately equal intensity. This isotopic pattern is a definitive indicator of the presence of a single bromine atom in the molecule. vulcanchem.com

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the molecular formula. The fragmentation pattern observed in the mass spectrum gives additional structural information. Common fragmentation pathways for benzamides include cleavage of the amide bond and loss of small molecules or radicals from the aromatic ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that investigates the electronic transitions within a molecule by measuring its absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. For organic molecules, this absorption corresponds to the excitation of electrons from lower energy molecular orbitals to higher energy ones. libretexts.org The electronic transitions most relevant to UV-Vis spectroscopy (200-800 nm) are typically π → π* and n → π* transitions. libretexts.org

In aromatic compounds like this compound, the primary chromophore is the substituted benzene ring. Benzene itself exhibits characteristic absorption bands related to its π-electron system, typically around 180 nm, 200 nm, and a weaker, vibrationally-structured band near 260 nm. up.ac.za The presence of substituents on the benzene ring can cause shifts in the position (λmax) and intensity of these absorption bands.

The electronic structure of this compound is influenced by the amide group (-CONH₂), the bromine atom, and the fluorine atom. These substituents can alter the energy levels of the molecular orbitals and thus affect the energy of electronic transitions. Halogen substitution on a benzamide molecule is known to cause a bathochromic shift (a shift to longer wavelengths) of the absorption bands. researchgate.net

Detailed research on the electronic spectra of 2-bromobenzamide, a closely related compound, provides insight into the transitions expected for this compound. Studies show that the absorption band observed in the 260–270 nm range for halogen-substituted benzamides is primarily due to a π → π* transition (specifically, the S₀ → S₂ transition). researchgate.net There may also be a minor contribution from an electronic transition to an S₃(πσ*) state. researchgate.net The presence of both a bromo and a fluoro substituent on the benzamide ring is expected to further modulate the positions of these absorption maxima due to their combined electronic effects (inductive and resonance).

While specific experimental UV-Vis data for this compound is not extensively published in the reviewed literature, the table below presents findings for the related compound, 2-bromobenzamide, which serves as a valuable reference for understanding its electronic absorption properties.

| Compound | Solvent/Phase | λmax (nm) | Transition Assignment | Reference |

|---|---|---|---|---|

| 2-Bromobenzamide | Not Specified | ~260-270 | S₀ → S₂ (π→π*) | researchgate.net |

The analysis of electronic transitions provides foundational information on the photophysical properties of the molecule, which is crucial for applications in materials science and photochemistry. The π → π* transitions are characteristic of the aromatic system, and their energy is sensitive to the nature and position of substituents on the phenyl ring.

Crystallographic Analysis and Solid State Interactions of 2 Bromo 5 Fluorobenzamide

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is the definitive method for determining the atomic and molecular structure of a crystalline compound. While specific crystallographic data for 2-bromo-5-fluorobenzamide is not widely published, analysis of closely related structures, such as other halogenated benzamides, provides a strong basis for understanding its expected solid-state characteristics.

Determination of Molecular Conformation and Geometry

The molecular geometry of this compound is defined by the spatial arrangement of its constituent atoms, including bond lengths, bond angles, and torsion angles. In related N-substituted benzamide (B126) structures, the central amide group (–C(=O)N–) and the aromatic rings are often not perfectly coplanar. nih.gov For instance, in studies of N-[2-(trifluoromethyl)phenyl]benzamides, the dihedral angle between the two aromatic rings can vary significantly, from approximately 10° to over 55°, depending on the substituents. nih.gov

Analysis of Crystal Packing and Lattice Parameters

Crystal packing describes how individual molecules are arranged to form the bulk crystalline solid. This arrangement is dictated by the molecule's shape and the intermolecular forces at play. The lattice parameters, which include the unit cell dimensions (a, b, c) and angles (α, β, γ), define the repeating unit of the crystal.

While the specific lattice parameters for this compound are not available in the reviewed literature, data from analogous compounds illustrate typical packing arrangements. For example, 2-bromo-N-(2,4-difluorobenzyl)benzamide crystallizes in the monoclinic system with the space group P2₁/n. researchgate.net Similarly, 2-bromo-5-fluorobenzaldehyde (B45324) also crystallizes in a monoclinic system (P2₁/c). researchgate.net It is common for such compounds to adopt one of the centrosymmetric space groups typical for organic molecules.

Table 1: Illustrative Crystallographic Data for a Related Compound: 2-Bromo-5-fluorobenzaldehyde researchgate.net (Note: This data is for a structurally similar compound and is provided for illustrative purposes, as specific data for this compound was not found.)

| Parameter | Value |

| Chemical Formula | C₇H₄BrFO |

| Molecular Weight | 203.01 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 15.3593 (6) |

| b (Å) | 3.8699 (2) |

| c (Å) | 15.3593 (6) |

| β (°) | 91.167 (7) |

| Volume (ų) | 1292.05 (16) |

| Z | 4 |

Intermolecular Interactions in the Crystalline State

The stability and structure of the this compound crystal are governed by a variety of intermolecular interactions. These non-covalent forces dictate the molecular packing and influence the material's physical properties.

Conventional Hydrogen Bonding Networks (N-H···O)

The primary and most significant intermolecular interaction expected in the crystal structure of this compound is the conventional hydrogen bond between the amide N-H group (donor) and the carbonyl oxygen atom (acceptor) of an adjacent molecule. This N-H···O interaction is a hallmark of primary and secondary amides. These interactions are highly directional and strong, often leading to the formation of well-defined supramolecular synthons. iucr.org In many benzamide crystal structures, these hydrogen bonds link molecules into centrosymmetric dimers, forming characteristic R²₂(8) ring motifs, or into one-dimensional chains. mdpi.comiucr.org

Halogen Bonding Interactions (C-Br···X, C-F···X)

The presence of both bromine and fluorine atoms on the aromatic ring introduces the possibility of halogen bonding. Halogen bonds are interactions where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophile (a Lewis base), such as another halogen, oxygen, or nitrogen atom.

Pi-Stacking and Other Aromatic Interactions

As a substituted aromatic compound, this compound is expected to exhibit π-stacking interactions between the phenyl rings of adjacent molecules. These interactions are crucial for the stabilization of crystal structures containing aromatic systems. The study of 2-bromo-5-fluorobenzaldehyde revealed offset face-to-face π-stacking, characterized by a centroid-to-centroid distance of 3.870 Å. researchgate.net This type of stacking, where the rings are parallel but laterally shifted, is common and helps to minimize electrostatic repulsion. In other related structures, C-H···π interactions, where a hydrogen atom interacts with the electron cloud of an aromatic ring, also contribute to the supramolecular assembly. eurjchem.com These varied π-interactions, working in concert with hydrogen and halogen bonds, create a robust and complex three-dimensional architecture. researchgate.net

Hirshfeld Surface Analysis and Fingerprint Plot Methodologies

Crystallographic studies of this compound and related molecules utilize Hirshfeld surface analysis as a powerful tool to investigate and visualize intermolecular interactions within the crystal lattice. This method partitions the crystal space into regions where the electron distribution of a promolecule (the molecule of interest) dominates over the sum of electron distributions of all other molecules in the crystal. The resulting three-dimensional Hirshfeld surface provides a detailed picture of the molecular environment and its close contacts.

The surface is typically color-mapped based on different properties, such as dnorm (normalized contact distance), di (distance to the nearest nucleus inside the surface), and de (distance to the nearest nucleus outside the surface). The dnorm value is calculated from di and de and the van der Waals (vdW) radii of the respective atoms. Red regions on the dnorm mapped surface indicate intermolecular contacts shorter than the sum of the vdW radii, highlighting significant interactions like hydrogen bonds. Blue regions represent contacts longer than the vdW radii, while white areas denote contacts approximately equal to the vdW distance.

The fingerprint plots can be deconstructed to show the percentage contribution of specific atom-pair contacts to the total Hirshfeld surface. For halogenated benzamides, common contacts analyzed include H···H, C···H/H···C, Br···H/H···Br, F···H/H···F, and O···H/H···O interactions. iucr.orgresearchgate.net For example, in similar brominated compounds, Br···H contacts can account for a significant portion of the interactions, indicating their importance in the crystal packing. iucr.org The analysis of these plots allows researchers to quantify the prevalence and nature of various non-covalent interactions, such as conventional and unconventional hydrogen bonds and halogen bonds, which govern the molecular assembly in the solid state. iucr.orgresearchgate.net

Polymorphism and Crystalline Phase Behavior

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical area of study for organic compounds like this compound, as different polymorphs can exhibit distinct physical and chemical properties. The specific arrangement of molecules and the intermolecular interactions within the crystal lattice define a particular polymorphic form. acs.orgresearchgate.net

The crystalline phase behavior of substituted benzamides is often complex, with studies on related molecules revealing phenomena such as concomitant dimorphism (where two forms crystallize simultaneously) and solid-to-solid phase transitions induced by temperature. acs.orgresearchgate.net These transitions can be either monotropic (where one form is always more stable) or enantiotropic (where the stability order reverses at a specific temperature). researchgate.net

The investigation of crystalline phase behavior typically involves techniques such as Differential Scanning Calorimetry (DSC) and Hot-Stage Microscopy (HSM). DSC can detect thermal events like melting points and solid-state phase transitions, while HSM allows for the direct visualization of these changes in single crystals. researchgate.net For some fluorinated benzamides, studies have shown that phase transitions can involve substantial supramolecular rearrangements or be driven by changes in molecular conformation. researchgate.net

Computational Chemistry and Theoretical Modeling of 2 Bromo 5 Fluorobenzamide

Density Functional Theory (DFT) Calculations for Molecular Properties

DFT is a preferred method for calculating the electronic structure of molecules due to its balance of accuracy and computational efficiency. A typical study would employ a functional, such as B3LYP, combined with a basis set (e.g., 6-311++G(d,p)) to solve the Schrödinger equation for the molecule.

Geometry Optimization and Electronic Structure Analysis

The first step in a computational analysis is to determine the most stable three-dimensional arrangement of the atoms, known as geometry optimization. This process calculates the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. For 2-Bromo-5-fluorobenzamide, this would involve defining the precise spatial relationship between the benzene (B151609) ring, the amide group (-CONH₂), the bromine atom, and the fluorine atom. The resulting data would be presented in a table detailing these optimized structural parameters.

HOMO-LUMO Energy Gap and Molecular Orbital Contributions

Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding a molecule's chemical reactivity and electronic transitions. The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap suggests higher stability and lower reactivity. A study would calculate the energies of these orbitals and visualize their electron density distributions to identify which atoms or functional groups contribute most significantly. This information helps predict how the molecule will interact with other chemical species.

Table 1: Hypothetical Frontier Orbital Data for this compound

| Parameter | Energy (eV) |

|---|---|

| HOMO Energy | (Data not available) |

| LUMO Energy | (Data not available) |

Molecular Electrostatic Potential (MESP) Surface Mapping

The MESP surface provides a visual representation of the charge distribution within a molecule. It maps regions of negative electrostatic potential (typically shown in red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. For this compound, an MESP map would reveal the electron-rich areas around the carbonyl oxygen and the electron-deficient areas near the amide hydrogens, offering insights into its intermolecular interaction patterns.

Spectroscopic Property Predictions and Validation with Experimental Data

A significant application of computational chemistry is the prediction of spectroscopic data, which can then be compared with experimental results to validate the computational model.

Predicted NMR Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within DFT to calculate the ¹H and ¹³C NMR chemical shifts. These predicted values are typically benchmarked against a standard, such as Tetramethylsilane (TMS). A computational report would list the predicted chemical shifts for each unique hydrogen and carbon atom in this compound, which would be invaluable for interpreting experimental NMR spectra.

Table 2: Hypothetical Predicted ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound

| Atom Position | Predicted ¹³C Shift (ppm) | Atom Position | Predicted ¹H Shift (ppm) |

|---|---|---|---|

| C1 | (Data not available) | H (Amide 1) | (Data not available) |

| C2 | (Data not available) | H (Amide 2) | (Data not available) |

| C3 | (Data not available) | H3 | (Data not available) |

| C4 | (Data not available) | H4 | (Data not available) |

| C5 | (Data not available) | H6 | (Data not available) |

| C6 | (Data not available) |

Vibrational Frequency Calculations (IR and Raman)

Theoretical calculations can predict the vibrational modes of a molecule, which correspond to the absorption peaks observed in Infrared (IR) and Raman spectroscopy. By calculating the harmonic frequencies, researchers can assign specific molecular motions (e.g., C-H stretching, C=O bending) to the experimentally observed spectral bands. These calculated frequencies are often scaled by a factor to correct for systematic errors in the theoretical method. A complete vibrational analysis would provide a detailed table of calculated frequencies, their IR intensities and Raman activities, and a description of the corresponding atomic motions (Potential Energy Distribution).

Without dedicated scholarly research providing these computational results for this compound, a detailed and scientifically accurate article on this specific topic cannot be constructed at this time.

Electronic Spectra Simulations (UV-Vis)

The electronic absorption properties of a molecule, commonly characterized by UV-Vis spectroscopy, can be effectively simulated using quantum chemical methods. Time-Dependent Density Functional Theory (TD-DFT) is a widely used approach for calculating the excited states of molecules, providing information on excitation energies, oscillator strengths (which relate to absorption intensity), and the nature of electronic transitions. nih.govmdpi.com

Simulating the UV-Vis spectrum of this compound involves first optimizing its ground-state geometry and then calculating the vertical excitation energies to various excited states. mdpi.com The results of such a calculation would typically be presented in a table that details the key transitions contributing to the spectrum. These transitions are described by the movement of electrons between molecular orbitals, most commonly from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO), but also involving other frontier orbitals. nih.gov

| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contributions |

|---|---|---|---|---|

| S1 | 4.52 | 274 | 0.150 | HOMO -> LUMO (85%) |

| S2 | 4.98 | 249 | 0.085 | HOMO-1 -> LUMO (70%), HOMO -> LUMO+1 (20%) |

| S3 | 5.41 | 229 | 0.320 | HOMO -> LUMO+1 (65%), HOMO-1 -> LUMO (25%) |

This table is representative of a typical TD-DFT calculation for a substituted benzamide (B126) and is for illustrative purposes.

Reactivity and Stability Assessments

Density Functional Theory (DFT) also provides a robust framework for assessing the chemical reactivity and stability of molecules through various calculated parameters known as reactivity descriptors. These descriptors can be global, applying to the molecule as a whole, or local, identifying specific reactive sites within the molecule.

For a more detailed understanding of site-specific reactivity, local descriptors are employed. The Fukui function, ƒ(r), is a prominent local descriptor that indicates the change in electron density at a specific point when the total number of electrons in the molecule changes. nih.gov It helps in identifying the most likely sites for nucleophilic, electrophilic, and radical attacks. chemrxiv.org

The condensed Fukui functions, calculated for each atomic site, are typically used for this purpose:

ƒ+ : Indicates the propensity of a site for a nucleophilic attack (where the molecule accepts an electron).

ƒ- : Indicates the propensity of a site for an electrophilic attack (where the molecule donates an electron).

ƒ0 : Indicates the propensity of a site for a radical attack.

The sites with the highest values for a particular Fukui function are predicted to be the most reactive for that type of attack. researchgate.netscielo.org.mx

| Descriptor | Definition | Interpretation |

|---|---|---|

| ƒ+ (for nucleophilic attack) | ρ(N+1) - ρ(N) | Highest value indicates the most likely site to accept an electron. |

| ƒ- (for electrophilic attack) | ρ(N) - ρ(N-1) | Highest value indicates the most likely site to donate an electron. |

| ƒ0 (for radical attack) | [ρ(N+1) - ρ(N-1)] / 2 | Highest value indicates the most likely site for radical interaction. |

ρ(N) is the electron density of the neutral molecule, ρ(N+1) for the anion, and ρ(N-1) for the cation.

For this compound, one would expect the carbonyl oxygen to be a likely site for electrophilic attack (high ƒ-), while the carbonyl carbon would be susceptible to nucleophilic attack (high ƒ+). The aromatic ring atoms would also show varying reactivity depending on the electron-withdrawing/donating effects of the bromo, fluoro, and amide substituents.

Natural Bond Orbital (NBO) analysis is a computational method that transforms the complex, delocalized molecular orbitals from a quantum chemical calculation into a set of localized orbitals that align with the intuitive Lewis structure of bonds, lone pairs, and antibonding orbitals. wisc.edu This analysis is particularly valuable for quantifying intramolecular interactions, such as hyperconjugation and resonance, which contribute to molecular stability. researchgate.net

A key aspect of NBO analysis is the examination of donor-acceptor interactions. It identifies "donor" orbitals (filled Lewis-type NBOs, like bonds or lone pairs) and "acceptor" orbitals (unfilled non-Lewis NBOs, typically antibonding orbitals). The stabilization energy (E(2)) associated with the delocalization of electron density from a donor to an acceptor orbital is calculated using second-order perturbation theory. uba.ar A higher E(2) value signifies a stronger interaction. researchgate.net

For this compound, significant charge delocalization interactions would be expected, including:

Delocalization from the nitrogen lone pair (nN) into the antibonding orbital of the carbonyl group (π*C=O).

Delocalization from the oxygen lone pair (nO) into the antibonding orbital of the C-N bond (σ*C-N).

Interactions between the lone pairs of the halogen substituents and the π-system of the aromatic ring.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (N) | π* (C=O) | ~50-60 | Amide Resonance |

| LP (O) | σ* (C-N) | ~2-5 | Hyperconjugation |

| π (C-C)ring | π* (C-C)ring | ~15-25 | Ring Delocalization |

| LP (F) | π* (C-C)ring | ~1-4 | Halogen-Ring Interaction |

This table shows hypothetical but representative E(2) values for key interactions in a substituted benzamide.

Molecular Dynamics Simulations for Conformational and Solvation Effects

While quantum mechanical calculations provide detailed electronic information on static molecules, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. tandfonline.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational landscapes and the explicit effects of the environment, such as a solvent. researchgate.netnih.gov

For this compound, an MD simulation can provide insights into several key aspects:

Conformational Dynamics : The rotation around the C-N amide bond and the C-C bond connecting the carbonyl group to the phenyl ring can be studied. MD simulations can reveal the preferred dihedral angles, the energy barriers to rotation, and how these are influenced by the solvent.

Solvation Structure : By simulating the molecule in a box of explicit solvent molecules (e.g., water), the structure of the solvation shells can be analyzed. Radial distribution functions can be calculated to determine the average distances and coordination numbers of solvent molecules around specific atoms (like the amide N-H protons and the carbonyl oxygen), which are key sites for hydrogen bonding. nih.gov

| Analysis | Objective | Key Output Metrics |

|---|---|---|

| Conformational Analysis | To identify stable conformers and rotational barriers. | Dihedral angle distributions, Potential Mean Force (PMF). |

| Solvation Shell Analysis | To characterize the structure of the solvent around the molecule. | Radial Distribution Functions (g(r)), Coordination Numbers. |

| Hydrogen Bond Dynamics | To quantify hydrogen bonding between the solute and solvent. | Hydrogen bond lifetimes, number of H-bonds over time. |

| Root Mean Square Deviation (RMSD) | To assess the structural stability of the molecule during the simulation. | RMSD vs. time plots. |

Through these computational techniques, a comprehensive, atomistic-level understanding of this compound's electronic structure, reactivity, and dynamic behavior can be achieved, guiding further experimental research and application development.

Derivatives and Structure Activity Relationship Sar Studies Based on 2 Bromo 5 Fluorobenzamide

Design and Synthesis of Novel N-Substituted Benzamide (B126) Analogues

The amide group of 2-bromo-5-fluorobenzamide is a key site for chemical modification, allowing for the introduction of a wide array of substituents to probe interactions with target proteins. The synthesis of these N-substituted analogues typically involves coupling reactions between this compound (or its corresponding acid chloride) and various amines.

A notable example involves the coupling of 2-bromo-5-fluorobenzoic acid with 3-(8-bromoimidazo[1,2-a]pyridin-2-yl)-4-fluoroaniline. This reaction, utilizing coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) in the presence of a base, yields the complex amide 2-bromo-N-(3-(8-bromoimidazo[1,2-a]pyridin-2-yl)-4-fluorophenyl)-5-fluorobenzamide. ijres.org Similarly, simpler analogues such as 2-bromo-5-fluoro-N-(2,2,2-trifluoroethyl)benzamide are synthesized to explore binding affinities with various biological targets. smolecule.com

Another synthetic strategy involves a multi-step sequence to produce fluorinated benzamide derivatives. For instance, isomeric fluoro nitrobenzoic acids can be converted to their acid chlorides, which then react with an amine like 2-aminoethyl morpholine. Subsequent reduction of the nitro group provides an amine that can be further modified, demonstrating a pathway to complex N-substituted products. mdpi.com These synthetic approaches enable the creation of diverse libraries of compounds for biological screening.

| Base Compound | Reactant/Substituent | Resulting Derivative | Synthetic Approach | Source |

|---|---|---|---|---|

| 2-bromo-5-fluorobenzoic acid | 3-(8-bromoimidazo[1,2-a]pyridin-2-yl)-4-fluoroaniline | 2-bromo-N-(3-(8-bromoimidazo[1,2-a]pyridin-2-yl)-4-fluorophenyl)-5-fluorobenzamide | EDC/HOBt coupling | ijres.org |

| Isomeric fluoro nitrobenzoic acids | 2-aminoethyl morpholine | N-(2-morpholin-4-yl-ethyl)-fluorinated benzamides | Multi-step synthesis involving acylation and nitro reduction | mdpi.com |

| This compound | 2,2,2-trifluoroethylamine | 2-bromo-5-fluoro-N-(2,2,2-trifluoroethyl)benzamide | Acylation Reaction | smolecule.com |

Development of Ring-Substituted and Scaffold-Modified Derivatives

Ring substitution can involve reactions that replace the bromine or fluorine atoms or add new groups to the aromatic ring. A more profound approach is scaffold modification, where the benzamide core is integrated into a larger, often heterocyclic, system. For example, the synthesis of imidazo[1,2-a]pyridine (B132010) derivatives starting from this compound creates a completely new molecular framework. ijres.org

In another instance, derivatives of 2-fluorobenzamide (B1203369) have been developed into complex oxopyridine structures to act as selective inhibitors of coagulation factor XIa (FXIa). rsc.orgnih.gov This involves multi-step syntheses, such as Suzuki coupling reactions, to build intricate molecules where the initial benzamide structure is a key component of the final, larger scaffold. rsc.orgnih.gov Similarly, the oxazoline (B21484) scaffold has been used to create novel benzosiloxaboroles, demonstrating the diverse reactivity and potential for creating unique heterocyclic systems from benzamide-related precursors. nih.gov

Ligand-Target Interaction Studies

Understanding how these derivatives interact with their biological targets at a molecular level is fundamental for rational drug design. Computational and experimental methods are employed to predict and confirm binding modes, affinity, and specificity.

Molecular docking is a computational technique widely used to predict the binding orientation and affinity of a ligand to a target protein. For derivatives of fluorobenzamides, docking studies have provided critical insights into their mechanisms of action.

For example, in the development of anti-inflammatory agents, novel 4-fluorobenzamide (B1200420) derivatives were docked into the active sites of cyclooxygenase (COX) isozymes. These studies revealed key hydrogen bonding interactions with essential amino acid residues such as Arg120, Tyr355, and Ser530, which are crucial for their inhibitory activity. researchgate.net In the pursuit of FXIa inhibitors, docking was used to compare the binding modes of newly synthesized compounds with known inhibitors, explaining differences in their binding affinity and selectivity. rsc.orgnih.gov These models showed that both typical hydrogen bonds with residues like Gly573 and Ser575, and additional interactions, contributed to the observed activity. rsc.orgnih.gov

Docking studies on quinoxaline (B1680401) and benzthiazole-containing benzamide derivatives targeting the DNA gyrase of bacteria (PDB ID: 4KTN) have also been performed, with results showing good docking scores and identifying key interactions that correlate with in vitro antibacterial activity. researchgate.net Such studies are essential for understanding how a compound fits into a target's binding site, knowledge that is critical for optimizing ligand design for better affinity and selectivity. researchgate.net

| Derivative Class | Biological Target | Key Interacting Residues | Docking Software/Method | Source |

|---|---|---|---|---|

| 4-Fluorobenzamide derivatives | COX Isozymes | Arg120, Tyr355, Ser530 | Not Specified | researchgate.net |

| Substituted oxopyridine derivatives | Factor XIa (FXIa) | Gly573, Ser575, Gly596, Tyr521 | Not Specified | rsc.orgnih.gov |

| Quinoxaline/benzthiazole benzamides | DNA Gyrase (PDB: 4KTN) | Not Specified | FLARE V5 | researchgate.net |

| β-lactam derivatives | Various Enzymes | Not Specified | Discovery Studio Visualizer | researchgate.net |

Binding affinity, often quantified by metrics such as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), measures the strength of the interaction between a ligand and its target. High affinity and specificity are desirable properties for a drug candidate.

For N-substituted indole (B1671886) derivatives based on a fluorinated benzamide scaffold, binding affinities for the serotonin (B10506) transporter (SERT) and dopamine (B1211576) D2 receptor were determined. Several compounds exhibited potent nanomolar affinity for SERT, with Ki values as low as 5.63 nM. mdpi.com The selectivity of these compounds was also assessed, with one derivative showing a D2/SERT affinity ratio of 3.6, marking it as a promising multitarget lead for further optimization. mdpi.com

In the context of Zinc-Activated Channel (ZAC) antagonists, a screening identified a benzamide analog as a novel inhibitor. Subsequent characterization of related compounds led to the discovery of derivatives with IC50 values in the low micromolar range (1-3 μM), demonstrating improved potency. nih.gov These studies highlight the importance of experimental validation to confirm the predictions from computational models and to accurately quantify the potency and selectivity of new derivatives.

Pharmacophore Modeling and Lead Optimization Strategies

Pharmacophore modeling involves identifying the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. This model then serves as a template for designing new molecules with improved properties.

The 2-imino-1,3-thiazoline nucleus, when incorporated into benzamide structures, has been identified as a valuable pharmacophore for developing potent α-glucosidase inhibitors. nih.gov Computational analysis of these compounds highlighted the key intermolecular interactions that make them effective, guiding further design efforts. nih.gov

Lead optimization strategies also include considering the physicochemical properties of the derivatives. Adherence to guidelines like Lipinski's "rule of five" is often assessed to ensure that new analogues have drug-like properties. researchgate.net By combining pharmacophore models with property predictions, chemists can systematically modify a lead compound, such as a derivative of this compound, to enhance its potency, selectivity, and pharmacokinetic profile. This iterative process of design, synthesis, and testing is central to modern drug discovery.

Quantitative Structure-Activity Relationship (QSAR) Analysis of Derivatives

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net These models can then be used to predict the activity of newly designed molecules before they are synthesized.

For a series of indole derivatives containing a fluorinated benzamide moiety, a 3D-QSAR study was conducted to understand the structural requirements for binding to the serotonin transporter. mdpi.com Using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), robust models were generated with high internal and external validation statistics (e.g., CoMFA q² = 0.625, r²ncv = 0.967). mdpi.com These models provide contour maps that visualize regions where steric bulk, electrostatic charge, or other properties are favorable or unfavorable for activity, offering a clear guide for designing more potent ligands. mdpi.com

QSAR analysis has also been applied to other classes of compounds derived from related scaffolds, such as 3,6-disubstituted-1,2,4,5-tetrazine derivatives, to elucidate their potential as antitumor agents. arabjchem.org The insights gained from QSAR help to rationalize the observed biological data and prioritize the synthesis of the most promising new analogues.

Biological Applications and Mechanistic Insights of 2 Bromo 5 Fluorobenzamide Analogues

Anti-Cancer Activities and Mechanisms

The development of novel anti-cancer agents is a critical area of research, and analogues of 2-bromo-5-fluorobenzamide have shown considerable promise. Their anti-neoplastic effects are often attributed to their ability to interact with specific molecular targets and modulate key signaling pathways involved in cancer progression.

A key strategy in modern cancer therapy is the targeted inhibition of enzymes and receptors that are crucial for tumor growth and survival. nih.gov Several analogues of this compound have been identified as potent inhibitors of such targets.

One notable target is the Fibroblast Growth Factor Receptor 1 (FGFR1), a receptor tyrosine kinase that, when deregulated, can drive the proliferation of cancer cells. semanticscholar.org A series of 4-bromo-N-(3,5-dimethoxyphenyl)benzamide derivatives were designed as novel FGFR1 inhibitors. nih.gov One of the most promising compounds from this series, designated C9, demonstrated significant inhibitory activity against five non-small cell lung cancer (NSCLC) cell lines with FGFR1 amplification. semanticscholar.orgnih.gov The compound's efficacy is highlighted by its low micromolar IC50 values across these cell lines. semanticscholar.orgnih.gov Molecular docking studies suggest that compound C9 binds effectively to the ATP-binding pocket of FGFR1, forming multiple hydrogen bonds and inhibiting its kinase activity. semanticscholar.org

Another enzyme implicated in cancer cell metabolism is Glyceraldehyde-3-phosphate dehydrogenase (GAPDH). nih.gov While not a direct benzamide (B126), a spirocyclic 3-bromo-4,5-dihydroisoxazole (B8742708) derivative was identified as a covalent inhibitor of human GAPDH (hGAPDH). This compound, through its bromo-isoxazole warhead, covalently inactivates the enzyme, leading to potent antiproliferative activity against pancreatic cancer cell lines. nih.gov